(2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester
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Overview
Description
(2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester typically involves the reaction of pyrrolidin-2-one with butanoic acid derivatives. One common method is the amination and cyclization of functionalized acyclic substrates . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of (2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: This compound is a racemic mixture and has similar structural features.
2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides: These compounds are structural analogs and share similar reactivity.
Uniqueness
(2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its racemic or other structural analogs .
Properties
CAS No. |
358629-51-3 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl (2S)-2-(2-oxopyrrolidin-1-yl)butanoate |
InChI |
InChI=1S/C9H15NO3/c1-3-7(9(12)13-2)10-6-4-5-8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
QRQVFVYABBZXFO-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC)N1CCCC1=O |
Canonical SMILES |
CCC(C(=O)OC)N1CCCC1=O |
Origin of Product |
United States |
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